molecular formula C11H20O2 B090669 Methyl 4-cyclohexylbutanoate CAS No. 15972-01-7

Methyl 4-cyclohexylbutanoate

Cat. No.: B090669
CAS No.: 15972-01-7
M. Wt: 184.27 g/mol
InChI Key: NEHQSABBFMGRIG-UHFFFAOYSA-N
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Description

Methyl 4-cyclohexylbutanoate is an organic compound with the molecular formula C11H20O2. It is an ester formed from the reaction of 4-cyclohexylbutanoic acid and methanol. This compound is known for its pleasant odor and is often used in the fragrance industry. It is also utilized in various chemical syntheses due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-cyclohexylbutanoate can be synthesized through esterification. The primary method involves the reaction of 4-cyclohexylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the esterification process is scaled up using large reactors. The reaction mixture is continuously stirred and heated to maintain the reflux conditions. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-cyclohexylbutanoate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of a strong acid or base, the ester can be hydrolyzed back to 4-cyclohexylbutanoic acid and methanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed:

    Hydrolysis: 4-cyclohexylbutanoic acid and methanol.

    Reduction: 4-cyclohexylbutanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 4-cyclohexylbutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various enzymes.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized in the fragrance industry for its pleasant odor and as a flavoring agent in food products.

Mechanism of Action

The mechanism of action of methyl 4-cyclohexylbutanoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but its structural properties suggest potential interactions with lipid membranes and proteins.

Comparison with Similar Compounds

Methyl 4-cyclohexylbutanoate can be compared with other esters such as:

  • Methyl 4-cyclohexylpropanoate
  • Methyl 4-cyclohexylpentanoate
  • Ethyl 4-cyclohexylbutanoate

Uniqueness: this compound is unique due to its specific cyclohexyl group attached to the butanoate chain, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar esters and contributes to its specific applications in various fields.

Properties

IUPAC Name

methyl 4-cyclohexylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-13-11(12)9-5-8-10-6-3-2-4-7-10/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHQSABBFMGRIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30290851
Record name methyl 4-cyclohexylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30290851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15972-01-7
Record name NSC71464
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71464
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 4-cyclohexylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30290851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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